2-(4-Methoxyphenyl)-2-morpholinoethanamine

GPCR Histamine Receptor Binding Affinity

This compound is a high-purity free base oil for medicinal chemistry and GPCR research. It exhibits sub-nanomolar binding affinity (Kd 1.35 nM) for the human histamine H3 receptor with 23-fold selectivity over mouse H4R, making it an optimal reference ligand, SAR starting scaffold, or analytical reference standard (≥99% ELSD available). The 4-methoxy phenyl substitution is structurally non-interchangeable with 3-methoxy or 2,4-dimethoxy analogs—substitution patterns critically dictate receptor binding. Leverage its defined physicochemical profile for amide bond formation, reductive amination, or focused library synthesis targeting neurological pathways.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 31466-47-4
Cat. No. B1599109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-2-morpholinoethanamine
CAS31466-47-4
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)N2CCOCC2
InChIInChI=1S/C13H20N2O2/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15/h2-5,13H,6-10,14H2,1H3
InChIKeyZDQVUBJFLWWYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

31466-47-4 (2-(4-Methoxyphenyl)-2-morpholinoethanamine) Research-Grade Intermediate for GPCR-Focused Discovery


2-(4-Methoxyphenyl)-2-morpholinoethanamine (CAS: 31466-47-4) is a synthetic small molecule characterized by a 4-methoxyphenyl ring linked to an ethanamine backbone, which is further substituted with a morpholine group [1]. The compound is a secondary amine of empirical formula C13H20N2O2 and molecular weight 236.31 g/mol [2]. It is primarily utilized as a versatile building block in organic synthesis and as a research intermediate in medicinal chemistry, particularly in the development of ligands targeting G-protein coupled receptors (GPCRs) .

Why Substituting 31466-47-4 with Generic Morpholinoethanamine Analogs Compromises GPCR Ligand Development


Generic substitution among morpholinoethanamine analogs is scientifically unsound due to the profound impact of subtle structural modifications on receptor binding affinity and selectivity. For instance, the specific substitution pattern on the phenyl ring—a 4-methoxy group in this compound versus a 3-methoxy or 2,4-dimethoxy substitution in analogs [1]—can drastically alter the molecule's lipophilicity, electronic distribution, and resulting pharmacophore interaction. Consequently, even structurally similar in-class compounds can exhibit orders of magnitude difference in their binding affinities (Kd) for specific GPCR targets, rendering them non-interchangeable for targeted assay development or structure-activity relationship (SAR) studies.

Quantitative Comparative Evidence for 2-(4-Methoxyphenyl)-2-morpholinoethanamine (31466-47-4) in Receptor Binding Assays


Sub-Nanomolar Affinity for Human Histamine H3 Receptor (H3R) Compared to Endogenous Ligand Histamine

2-(4-Methoxyphenyl)-2-morpholinoethanamine demonstrates high-affinity binding to the human histamine H3 receptor (H3R) with a dissociation constant (Kd) of 1.35 nM in a BRET assay using HEK293T cells expressing the recombinant receptor [1]. This represents a significant enhancement in affinity compared to the endogenous ligand, histamine, which has a reported Kd of approximately 12 nM for the human H3R under comparable conditions [2]. This 8.9-fold increase in affinity positions this compound as a valuable high-affinity probe for H3R-mediated pathways.

GPCR Histamine Receptor Binding Affinity

Differential Selectivity Profile: Human H3R vs. Mouse H4R Binding Affinity Ratio

2-(4-Methoxyphenyl)-2-morpholinoethanamine exhibits a distinct selectivity profile between the human histamine H3 receptor (H3R) and the mouse histamine H4 receptor (H4R). The compound binds to human H3R with a Kd of 1.35 nM, whereas its affinity for mouse H4R is significantly lower, with a Kd of 31.2 nM [1]. This results in an H3/H4 selectivity ratio of approximately 23-fold, indicating a strong preference for the H3 receptor subtype.

GPCR Selectivity Histamine Receptor

Defined Physical State and Purity Enabling Reproducible Synthetic Yields

As a free base, 2-(4-Methoxyphenyl)-2-morpholinoethanamine (31466-47-4) is supplied as an oil with a density of 1.115 g/cm³ and a boiling point of 359.4 °C at 760 mmHg [1]. Commercial sources provide this free base form at certified purities of ≥99% (as determined by ELSD) or 99% . This defined physicochemical profile and high purity specification directly contrast with less well-characterized or lower-purity salts (e.g., dihydrochloride) or analogs, which can introduce batch-to-batch variability in critical synthetic steps such as amide couplings or reductive aminations.

Medicinal Chemistry Process Chemistry Quality Control

Availability as Free Base vs. Salt Form for Flexible Synthetic Chemistry

The compound under CAS 31466-47-4 is specifically the free base form of 2-(4-Methoxyphenyl)-2-morpholinoethanamine. This is distinct from its dihydrochloride salt counterpart (e.g., CAS 1172916-46-9), which contains two HCl molecules, has a higher molecular weight (309.23 g/mol), and is a solid . The free base (MW 236.31 g/mol) is a liquid (oil) that is more directly amenable to a wider range of organic reactions that are sensitive to the presence of acids or salts, such as N-alkylations, acylations, and reductive aminations, without requiring a prior neutralization step [1].

Organic Synthesis Reagent Selection Formulation

Primary Research and Development Applications for 2-(4-Methoxyphenyl)-2-morpholinoethanamine (31466-47-4)


High-Affinity Chemical Probe for Histamine H3 Receptor (H3R) Pharmacological Studies

Based on its sub-nanomolar binding affinity (Kd = 1.35 nM) for the human histamine H3 receptor [1], this compound is optimally suited for use as a reference ligand or starting scaffold in biochemical and pharmacological assays aimed at characterizing H3R function. It enables precise investigation of H3R-mediated signaling pathways in recombinant cell systems, supporting research into neurological disorders where H3R modulation is implicated.

Selective Scaffold for GPCR SAR and Lead Optimization Campaigns

The demonstrated 23-fold selectivity for the human H3 receptor over the mouse H4 receptor [1] establishes this compound as a valuable template for Structure-Activity Relationship (SAR) studies. Medicinal chemists can leverage this core structure to design and synthesize focused libraries of analogs, aiming to further enhance H3R potency and selectivity while minimizing affinity for related GPCR subtypes.

Versatile Free Base Intermediate in Multi-Step Organic Synthesis

As a high-purity free base oil with a well-defined physicochemical profile [2], this compound is a strategic choice for organic synthesis. Its availability in ≥99% purity reduces the risk of impurities interfering in sensitive reactions. The free base form is directly reactive in key transformations such as amide bond formation or reductive amination, streamlining the synthesis of more complex molecules, including potential pharmaceutical candidates targeting neurological pathways .

Calibration Standard for Analytical Method Development and Quality Control

The availability of this compound at a certified high purity (≥99% by ELSD) makes it suitable for use as an analytical reference standard. It can be employed to develop and validate analytical methods, such as HPLC or LC-MS assays, for detecting, quantifying, or monitoring the purity of synthesized derivatives or related impurities in process chemistry and quality control workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-2-morpholinoethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.